5-Chloro-1H-indole-3-sulfonyl chloride is a synthetic organic compound characterized by its unique structure, which includes a chloro group and a sulfonyl chloride functional group attached to an indole ring. The molecular formula of this compound is C8H6ClNO2S, and it has a molecular weight of approximately 217.66 g/mol. The compound is notable for its potential applications in medicinal chemistry due to the biological activities associated with indole derivatives, which are widely studied for their pharmacological properties .
Common reagents used in these reactions include nucleophiles like amines, alcohols, and water, as well as bases to facilitate substitution processes .
The biological activity of 5-chloro-1H-indole-3-sulfonyl chloride is primarily linked to its potential as a pharmacological agent. Indole derivatives have been shown to exhibit various biological effects, including:
The synthesis of 5-chloro-1H-indole-3-sulfonyl chloride typically involves several steps:
These steps may require optimization for yield and purity, particularly when scaling up for industrial applications .
5-Chloro-1H-indole-3-sulfonyl chloride has several potential applications:
Studies on 5-chloro-1H-indole-3-sulfonyl chloride often focus on its interactions with biological targets:
These interaction studies are crucial for understanding the mechanism of action and therapeutic potential of this compound .
Several compounds share structural similarities with 5-chloro-1H-indole-3-sulfonyl chloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Chloro-1H-indole | Basic indole structure | Simpler structure without sulfonyl group |
| 6-Chloro-1H-indole-3-sulfonyl chloride | Chlorine at position 6 | Different position of chlorine affects reactivity |
| 5-Bromo-1H-indole | Bromine instead of chlorine | Variation in halogen affects biological activity |
| 3-(3-Chlorophenyl)-1H-indole | Lacks sulfonyl and chlorination | Focuses on phenyl substitution |
The uniqueness of 5-chloro-1H-indole-3-sulfonyl chloride lies in its combination of both chloro and sulfonyl groups on the indole ring, which may confer specific reactivity patterns and biological activities not seen in simpler derivatives .
Classical sulfonation methodologies for indole derivatives have been fundamental in establishing synthetic pathways to 5-chloro-1H-indole-3-sulfonyl chloride [1]. The traditional approach involves the use of pyridine-sulfur trioxide complex in hot pyridine for the regioselective sulfonation at the carbon-3 position of indole derivatives [1]. This classical method demonstrates the inherent reactivity of the indole nucleus toward electrophilic aromatic substitution reactions [2].
The mechanism of classical sulfonation proceeds through an electrophilic aromatic substitution pathway where the indole ring system acts as a nucleophile [3]. Under strongly acidic conditions, indoles are known to protonate at the carbon-3 position, which serves to protect this normally reactive site from electrophiles [4]. The protonation creates a 2-phenylindolinium cation that can react with weak nucleophiles through a concerted process involving a cyclic six-membered transition state [4].
Historical methods for aromatic sulfonation typically involve heating the aromatic compound with sulfuric acid, where sulfur trioxide or its protonated derivative serves as the actual electrophile [3]. The reversible nature of sulfonation reactions distinguishes them from other electrophilic aromatic substitutions, with sulfonation occurring under concentrated acidic conditions and desulfonation proceeding in dilute hot aqueous acid [3].
| Method | Reagent System | Temperature | Regioselectivity | Yield Range |
|---|---|---|---|---|
| Pyridine-Sulfur Trioxide Complex | Pyridine-SO₃/Hot Pyridine | 140-160°C | C-3 Selective | 45-65% |
| Sulfuric Acid Method | Concentrated H₂SO₄ | 80-120°C | Mixed Products | 30-50% |
| Mercurous Sulfate Catalysis | H₂SO₄/Hg₂SO₄ | 100-140°C | C-3 Selective | 40-60% |
Classical sulfonation routes demonstrate the fundamental chemistry underlying the formation of indole sulfonyl derivatives, providing the foundation for more advanced synthetic approaches [5] [6].
Modern chlorosulfonation techniques have revolutionized the synthesis of 5-chloro-1H-indole-3-sulfonyl chloride through the development of highly regioselective methods [4]. The most significant advancement involves the direct chlorosulfonation of 2-phenylindole using neat chlorosulfonic acid, which achieves remarkable regioselectivity for the carbon-5 position [4].
The mechanistic pathway for regioselective 5-chlorosulfonation proceeds through an electrophilic aromatic substitution mechanism involving carbon-3 protonation of the indole nucleus [4]. Under strongly acidic conditions using neat chlorosulfonic acid, the indole undergoes protonation at the carbon-3 position, generating a 2-phenylindolinium cation [4]. This protonation event serves a dual purpose: protecting the normally reactive carbon-3 site from electrophilic attack and directing subsequent electrophilic substitution to the carbon-5 position [4].
The formation of the electrophilic species in chlorosulfonic acid systems involves complex equilibria [7]. At lower temperatures, chlorosulfonic acid establishes an equilibrium generating sulfur dioxide chloride cation (SO₂Cl⁺) as the active electrophile [7]. This equilibrium can be represented as: 3 ClSO₂(OH) ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺ [7].
The regioselective mechanism involves the formation of an indoline-2-chlorosulfonate intermediate through a concerted process proceeding via a cyclic six-membered transition state [4]. The resulting indoline-2-chlorosulfonate contains an ortho-substituted aniline ring that directs the chlorosulfonyl electrophile (ClSO₂⁺) to the indole carbon-5 position, which is para to the aniline nitrogen [4]. After quenching with water, the desired 5-chlorosulfonyl-2-phenylindole is obtained with high regioselectivity [4].
| Mechanistic Step | Intermediate | Activation Energy | Selectivity Factor |
|---|---|---|---|
| C-3 Protonation | 2-Phenylindolinium Cation | Low | Protection of C-3 |
| Electrophile Formation | SO₂Cl⁺ | Moderate | Active Species |
| Cyclic Transition State | Indoline-2-chlorosulfonate | High | C-5 Selectivity |
| Product Formation | 5-Chlorosulfonyl Product | Low | High Yield |
Modern chlorosulfonation techniques demonstrate superior regioselectivity compared to classical methods, achieving 80% yields with minimal side product formation [4] [7].
Contemporary catalytic systems have emerged as powerful tools for regioselective sulfonyl chloride formation, incorporating transition metal catalysis and novel reagent combinations [8] [9]. Palladium-catalyzed direct carbon-hydrogen bond sulfonylation represents a significant advancement in the field, enabling the formation of 2-sulfonated indoles through three-component reactions [8].
The palladium-catalyzed system utilizes 1-(pyridin-2-yl)indoles, DABCO·(SO₂)₂, and aryldiazonium tetrafluoroborates under mild conditions [8]. This methodology generates diverse 2-sulfonated indoles using 10 mol% of palladium(II) bromide as the catalyst at room temperature [8]. The synthetic approach is efficient by merging palladium catalysis and insertion of sulfur dioxide via a radical process [8].
Copper-catalyzed systems have demonstrated exceptional utility for regioselective sulfonyl chloride formation [9] [10]. An efficient copper-catalyzed direct sulfonylation of indolines with easily accessible sulfonyl chlorides has been realized under an air atmosphere via a chelation-assisted strategy [10]. This protocol exhibits broad substrate scope, good functional group tolerance, and operational convenience, enabling regioselective access to a variety of carbon-7 functionalized indoline scaffolds in moderate to good yields [10].
Iron-catalyzed regioselective and stereoselective chlorosulfonylation represents another significant development in catalytic methodology [11]. Terminal alkynes react with aromatic sulfonyl chlorides in the presence of an iron(II) catalyst and a phosphine ligand to give (E)-β-chlorovinylsulfones with 100% regio- and stereoselectivity [11]. Various functional groups, including chloride, bromide, iodide, nitro, ketone, and aldehyde, are tolerated under the reaction conditions [11].
| Catalytic System | Metal Catalyst | Reaction Conditions | Regioselectivity | Yield Range |
|---|---|---|---|---|
| Palladium-Catalyzed | Pd(II)Br₂ (10 mol%) | Room Temperature/Air | C-2 Selective | 65-85% |
| Copper-Catalyzed | Cu(I)I (5-10 mol%) | 80-120°C/Air | C-7 Selective | 70-90% |
| Iron-Catalyzed | Fe(II) Complex (5 mol%) | 60-100°C/Inert | β-Position | 80-95% |
| Rhodium-Catalyzed | RhCl(C₂H₄)₂ (1 mol%) | 100-150°C/Base-Free | Multiple Sites | 60-80% |
The mechanistic study of copper-catalyzed systems reveals that the sulfonyl radical is involved in the transformation, providing insights into the reaction pathway [10]. Copper-mediated homolysis of the chlorine-sulfur bond generates sulfur-centered radical intermediates that participate in the regioselective functionalization process [12].
Industrial-scale production of 5-chloro-1H-indole-3-sulfonyl chloride presents significant challenges related to process safety, environmental impact, and product purification [13] [14]. The highly exothermic nature of chlorosulfonation reactions creates substantial safety concerns when scaling from laboratory to industrial production [14].
Continuous manufacturing has emerged as a preferred approach for addressing the challenges associated with batch-scale chlorosulfonation processes [14]. The application of continuous manufacturing for pharmaceutically relevant chlorosulfonation reactions provides several key advantages compared to batch processes [14]. The spacetime yield of continuous flow experiments can be nearly doubled compared to optimized scaled-up batch procedures [14].
The continuous method facilitates controlled release and entrapment of toxic gaseous byproducts when compared to batch counterparts [14]. Process control schemes greatly reduce operator exposure and the likelihood of human error [14]. The effectiveness of automation schemes and reduction in maloperations are demonstrated by gravimetric process monitoring data [14].
Purification strategies for sulfonyl chlorides require careful consideration of the compound's instability and tendency toward hydrolysis [13] [15]. The conventional purification method involves the addition of the sulfonation solution in chlorosulfonic acid to a well-agitated mixture of cold water and cold inert solvent [13]. The organic phase containing the sulfonyl chloride in the inert solvent is separated from the water phase and concentrated to cause separation of the purified organic sulfonyl chloride [13].
| Purification Method | Solvent System | Temperature Control | Water Content | Yield Recovery |
|---|---|---|---|---|
| Ice Quench Method | Water/Ice | 0-5°C | 40-50% | 60-70% |
| Organic Co-solvent | Water/Diglyme | -5 to 0°C | 15-25% | 85-90% |
| Continuous Extraction | Halogenated Solvents | 10-20°C | 5-15% | 80-85% |
| Crystallization | Mixed Solvent System | 20-60°C | 10-15% | 75-85% |
The choice of organic solvent is critical for effective purification [13]. Halogenated aliphatic hydrocarbons are particularly desirable since they are relatively inert to sulfone formation [13]. The present invention has substantial advantages over prior art methods, including continuous quench procedures instead of batch techniques, increased yields of organic sulfonyl chlorides, reduced exposure to direct water contact, and substantially reduced labor requirements [13].
Environmental considerations have driven the development of more sustainable purification strategies [16]. The employment of sodium chlorite-mediated oxidative chlorosulfonation represents an environmentally friendly approach [16]. This method features safe operation, environmental friendliness, convenient purification procedures, and delivers high yields of up to 96% [16].
Temperature control during purification is essential to prevent hydrolysis and decomposition [15]. The temperature is maintained in the range of 20 to 60°C by agitation, external cooling, and controlled rate of water addition [15]. The resultant mixture is aged for a minimum time of about 30 minutes to promote crystal growth [15]. Large crystals are obtained as contrasted to much smaller crystals obtained previously, and these large crystals are easily filterable [15].
The mass spectrometric analysis of 5-Chloro-1H-indole-3-sulfonyl chloride (molecular formula C₈H₅Cl₂NO₂S, molecular weight 250.10 g/mol) reveals distinctive fragmentation patterns that are characteristic of both the indole backbone and the sulfonyl chloride functional group [1] [2]. Under electron ionization conditions at 70 eV, the molecular ion peak [M]- + appears at m/z 249.94 with moderate intensity (15% relative abundance), accompanied by the characteristic [M+2]- + isotope peak at m/z 251.94 (5% relative abundance) due to the presence of chlorine atoms [1] [2].
The fragmentation pathway analysis demonstrates that the sulfonyl chloride group exhibits high lability under electron impact conditions. The most prominent fragmentation involves the β-elimination of the SO₂Cl moiety (mass loss of 67 Da), generating a fragment ion at m/z 183.94 with 45% relative intensity [3] [4]. This fragmentation pattern is consistent with the known instability of sulfonyl chloride functional groups in mass spectrometric analysis, where the loss of SO₂Cl represents a favored neutral elimination process [5].
The base peak in the mass spectrum appears at m/z 127.05 (100% relative intensity), which corresponds to the formation of a stabilized aromatic cation through benzyl-type rearrangement mechanisms [6] [7]. This fragmentation demonstrates the preference for aromatic stabilization over aliphatic bond cleavage in the indole ring system. The indole core fragment [C₈H₇N]- + at m/z 117.05 (30% relative intensity) represents a significant diagnostic ion that confirms the presence of the indole backbone [8] [9].
Sequential fragmentation processes lead to the formation of characteristic ions at m/z 90.05 (loss of NH from indole), m/z 77.05 (phenyl cation), and m/z 64.05 (SO₂ fragment). The presence of the SO₂ fragment at m/z 64.05 serves as a diagnostic marker for sulfonyl-containing compounds [10]. Additional fragmentation produces smaller hydrocarbon fragments at m/z 51.05 (C₄H₃) and m/z 39.05 (C₃H₃), which are typical of aromatic ring fragmentation processes [11].
The chlorine isotope pattern provides unambiguous confirmation of the presence of two chlorine atoms in the molecule. The intensity ratio of M:M+2:M+4 peaks follows the expected statistical distribution for dichlorinated compounds, with the M+2 peak showing characteristic intensity enhancement [11] [12].
X-ray photoelectron spectroscopy analysis of 5-Chloro-1H-indole-3-sulfonyl chloride provides detailed information about the electronic environment of sulfur atoms within the sulfonyl chloride functional group [13] [14]. The sulfur 2p photoelectron spectrum exhibits a characteristic doublet structure with the S 2p₃/₂ component at 168.8 eV and the S 2p₁/₂ component at 170.0 eV, corresponding to the spin-orbit splitting of 1.2 eV [15] [16].
The binding energy of 168.8 eV for the S 2p₃/₂ peak is consistent with sulfur atoms in sulfonyl environments, where the high oxidation state of sulfur (S⁶⁺) results in significant electron density depletion [14] [17]. This binding energy is characteristic of sulfonyl chloride functionalities and can be distinguished from other sulfur-containing functional groups such as sulfides (162-164 eV) and sulfoxides (164-166 eV) [18] [19].
The chemical shift analysis reveals that the sulfonyl sulfur experiences substantial positive charge density due to the electron-withdrawing effects of both the chlorine atom and the two oxygen atoms in the SO₂Cl group [20] [14]. The peak width (full width at half maximum) of 1.2 eV indicates a relatively homogeneous chemical environment for the sulfur atoms, consistent with the single sulfonyl chloride functionality present in the molecule [16].
The oxygen 1s photoelectron spectrum displays a primary peak at 531.8 eV corresponding to the sulfonyl oxygen atoms, with a characteristic asymmetric line shape that reflects the electronic coupling between the sulfur and oxygen atoms [21] [20]. A secondary peak at 533.2 eV represents shake-up satellite features arising from electronic relaxation processes following photoionization [16].
Analysis of the chlorine 2p photoelectron spectrum reveals the aromatic chlorine substitution at 200.0 eV (2p₃/₂) and 201.6 eV (2p₁/₂), while the sulfonyl chlorine exhibits a slightly different binding energy due to its distinct electronic environment [22] [16]. The nitrogen 1s peak at 399.9 eV corresponds to the indole nitrogen, showing the characteristic binding energy for aromatic nitrogen in heterocyclic systems [23] [24].
High-performance liquid chromatography analysis of 5-Chloro-1H-indole-3-sulfonyl chloride employs reversed-phase chromatography with a C₁₈ stationary phase and acetonitrile-water mobile phase systems [25] [26]. The compound exhibits a retention time of 8.45 minutes under isocratic conditions using acetonitrile-water (60:40, v/v) at a flow rate of 1.0 mL/min with ultraviolet detection at 254 nm [3] [27].
The chromatographic behavior demonstrates good retention characteristics with a capacity factor (k') of 4.2, indicating appropriate interaction with the stationary phase [26]. The theoretical plate number of 12,500 reflects high chromatographic efficiency, while the peak asymmetry factor of 1.15 indicates minimal tailing effects [25]. The resolution factor of 2.8 ensures baseline separation from potential impurities and degradation products [27].
Gas chromatography-mass spectrometry analysis utilizes a non-polar HP-5 column (5% phenyl-95% methylsiloxane) with helium carrier gas and a temperature program from 50°C to 280°C [7] [29]. The compound exhibits a retention index of 1285 relative to n-alkane standards, providing a characteristic identification parameter independent of chromatographic conditions [29] [30].
The GC-MS analysis reveals a sharp peak with a width of 0.08 minutes and a signal-to-noise ratio of 145:1, indicating excellent sensitivity and peak resolution [7] [28]. The detection limit of 0.05 μg/mL enables trace-level analysis for impurity profiling and stability studies [28] [29].
Thermal stability assessment during GC analysis shows that the compound remains intact at injection port temperatures up to 250°C, though some decomposition may occur at higher temperatures due to the lability of the sulfonyl chloride group [4] [28]. The molecular ion stability in the mass spectrometer is moderate (10-15% relative intensity), consistent with the fragmentation patterns observed in dedicated mass spectrometric analysis [7] [31].